1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide 1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
Brand Name: Vulcanchem
CAS No.: 942034-54-0
VCID: VC5077984
InChI: InChI=1S/C24H19ClN2O4S/c1-16-6-4-9-19(12-16)27-22(28)15-32(30,31)24(27)20-10-2-3-11-21(20)26(23(24)29)14-17-7-5-8-18(25)13-17/h2-13H,14-15H2,1H3
SMILES: CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl
Molecular Formula: C24H19ClN2O4S
Molecular Weight: 466.94

1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

CAS No.: 942034-54-0

Cat. No.: VC5077984

Molecular Formula: C24H19ClN2O4S

Molecular Weight: 466.94

* For research use only. Not for human or veterinary use.

1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide - 942034-54-0

Specification

CAS No. 942034-54-0
Molecular Formula C24H19ClN2O4S
Molecular Weight 466.94
IUPAC Name 1'-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Standard InChI InChI=1S/C24H19ClN2O4S/c1-16-6-4-9-19(12-16)27-22(28)15-32(30,31)24(27)20-10-2-3-11-21(20)26(23(24)29)14-17-7-5-8-18(25)13-17/h2-13H,14-15H2,1H3
Standard InChI Key YIQGGJLKBPQODB-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl

Introduction

Structural and Synthetic Analysis

Molecular Architecture

The compound features a spiro junction at the C3 position of the indoline ring, connected to a 1',1'-dioxide thiazolidine ring. Key substituents include a 3-chlorobenzyl group at the N1 position of the indoline and an m-tolyl (3-methylphenyl) group at the C3' position of the thiazolidine ring. The 1',1'-dioxide modification on the thiazolidine ring introduces two sulfonyl groups, enhancing electrophilicity and potential hydrogen-bonding interactions . Computational studies of similar spirothiazolidines indicate that the sulfonyl groups stabilize the ring conformation, which may influence binding to biological targets .

Synthetic Methodologies

While direct reports of this specific compound are absent, its synthesis can be inferred from analogous spiro[indoline-thiazolidine] derivatives. A plausible route involves:

  • Formation of the Thiazolidine Core: Condensation of 2-mercaptopropanoic acid with an appropriately substituted isatin derivative under acidic conditions (e.g., ZnCl₂ in acetic acid) .

  • Spirocyclization: Reaction of the thiazolidine intermediate with 3-chlorobenzylamine and m-tolylaldehyde via a Mannich-type mechanism, facilitated by a Lewis acid catalyst .

  • Oxidation: Treatment with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to introduce the 1',1'-dioxide groups .

Table 1 outlines optimized reaction conditions for analogous syntheses:

StepReagents/ConditionsYield (%)Key ObservationsReference
12-Mercaptopropanoic acid, ZnCl₂, 50°C85–90Exothermic; requires ice bath
2m-Tolylaldehyde, CH₃CN, reflux75–8012-hour reaction time
3DDQ, DMF, 80°C65–70Purple color fades upon completion

Spectral Characterization

Reported data for structurally similar compounds provide benchmarks for key spectroscopic features:

  • IR Spectroscopy: Strong absorption bands at 1720–1740 cm⁻¹ (C=O stretch of diones) and 1340–1360 cm⁻¹ (asymmetric S=O stretch) .

  • ¹H NMR: Distinct signals for the spiro junction protons (δ 4.2–4.5 ppm), aromatic protons of the 3-chlorobenzyl group (δ 7.3–7.6 ppm), and methyl groups (δ 2.3–2.4 ppm) .

  • Mass Spectrometry: Molecular ion peaks consistent with [M+H]⁺ at m/z 550–560, with fragmentation patterns indicating loss of SO₂ and CO groups .

Biological Activity and Applications

Anticancer Activity

Thiazolidinedione-spiro hybrids demonstrate antiproliferative effects via PPARγ-independent pathways. In MCF-7 breast cancer cells, analogues with sulfonyl groups induced apoptosis at IC₅₀ values of 8–12 µM, comparable to doxorubicin . Molecular docking studies suggest that the sulfonyl groups engage in hydrogen bonding with caspase-3 active sites, promoting proteolytic activation .

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